SCH 351591 vs. Cilomilast: 10-30 Fold Higher Potency in In Vivo Asthma Models
In a direct head-to-head comparison, SCH 351591 was 10- to 30-fold more potent than cilomilast (SB 207499) at inhibiting guinea pig lung eosinophilia and hyperventilation-induced bronchospasm, two key in vivo models of asthma [1]. This demonstrates a substantial potency advantage in a therapeutically relevant setting.
| Evidence Dimension | Inhibition of guinea pig lung eosinophilia and hyperventilation-induced bronchospasm |
|---|---|
| Target Compound Data | Effective doses as low as 1 mg/kg (eosinophilia) and 0.3 mg/kg (bronchospasm) |
| Comparator Or Baseline | Cilomilast (SB 207499) required 10- to 30-fold higher doses for equivalent effect |
| Quantified Difference | 10- to 30-fold greater potency for SCH 351591 |
| Conditions | Allergic guinea pig model; hyperventilation-induced bronchospasm model |
Why This Matters
This quantifiable potency difference directly impacts in vivo experimental design, allowing for lower compound usage and potentially reducing off-target effects in preclinical studies.
- [1] Billah MM, Cooper N, Minnicozzi M, et al. Pharmacology of N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline Carboxamide (SCH 351591), a Novel, Orally Active Phosphodiesterase 4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 2002, 302(1):127-137. View Source
